molecular formula C24H28FN3O4 B11424406 2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11424406
M. Wt: 441.5 g/mol
InChI Key: DZKAIPPIOSQWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, an imidazolidinone ring, and a propoxyphenylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinone ring with a fluorophenyl group, often using a halogenated precursor and a suitable catalyst.

    Attachment of the Propoxyphenylacetamide Moiety: The final step involves the acylation of the imidazolidinone derivative with 4-propoxyphenylacetic acid or its derivatives under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring or the propoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazolidinone ring or the propoxyphenyl group.

    Reduction: Reduced forms of the imidazolidinone ring, potentially leading to secondary amines or alcohols.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its fluorophenyl group can be particularly useful in imaging studies using techniques like positron emission tomography (PET).

Medicine

Medically, the compound could be investigated for its potential therapeutic properties. Its structure suggests possible activity as an enzyme inhibitor, receptor modulator, or anti-inflammatory agent. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the formulation of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-chlorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
  • 2-[1-(3-bromophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Comparison

Compared to its chlorinated and brominated analogs, the fluorinated compound may exhibit different reactivity and biological activity due to the unique properties of the fluorine atom, such as its small size and high electronegativity. These differences can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetic profile, making it a valuable candidate for further research.

Properties

Molecular Formula

C24H28FN3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C24H28FN3O4/c1-4-12-32-20-10-8-18(9-11-20)26-22(29)14-21-23(30)28(19-7-5-6-17(25)13-19)24(31)27(21)15-16(2)3/h5-11,13,16,21H,4,12,14-15H2,1-3H3,(H,26,29)

InChI Key

DZKAIPPIOSQWOD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC(C)C)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.